

An In-depth Technical Guide to 3-(2-Methoxyethoxy)benzaldehyde

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Compound of Interest

Compound Name: 3-(2-Methoxyethoxy)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of **3-(2-Methoxyethoxy)benzaldehyde**, a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. While this compound is cataloged, detailed experimental data in publicly accessible literature is limited. This guide, therefore, consolidates available information, presents predicted physicochemical properties, proposes a viable synthetic route based on established chemical principles, and discusses potential applications and necessary safety protocols. The aim is to equip researchers and drug development professionals with a foundational understanding of this molecule and to guide future experimental work.

Introduction

3-(2-Methoxyethoxy)benzaldehyde is an organic compound characterized by a benzaldehyde core substituted at the meta-position with a 2-methoxyethoxy group. Its molecular structure, featuring an aromatic aldehyde and an ether linkage, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the methoxyethoxy side chain can influence solubility,

pharmacokinetic properties, and intermolecular interactions of its derivatives. This guide serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Physicochemical Properties

Detailed experimental data for the physical properties of **3-(2-Methoxyethoxy)benzaldehyde** are not widely available in the current literature. The following table summarizes key identifiers and predicted properties to provide a preliminary understanding of its characteristics.

| Property | Value | Source |
|---|--|----------------|
| Molecular Formula | C ₁₀ H ₁₂ O ₃ | PubChemLite[1] |
| Molecular Weight | 180.20 g/mol | PubChemLite[1] |
| InChIKey | RCERKBSPVRUVQL- UHFFFAOYSA-N | PubChemLite[1] |
| Predicted XlogP | 1.2 | PubChemLite[1] |
| Predicted Collision Cross Section ([M+H] ⁺) | 136.0 Å ² | PubChemLite[1] |
| Predicted Collision Cross Section ([M+Na] ⁺) | 144.1 Å ² | PubChemLite[1] |

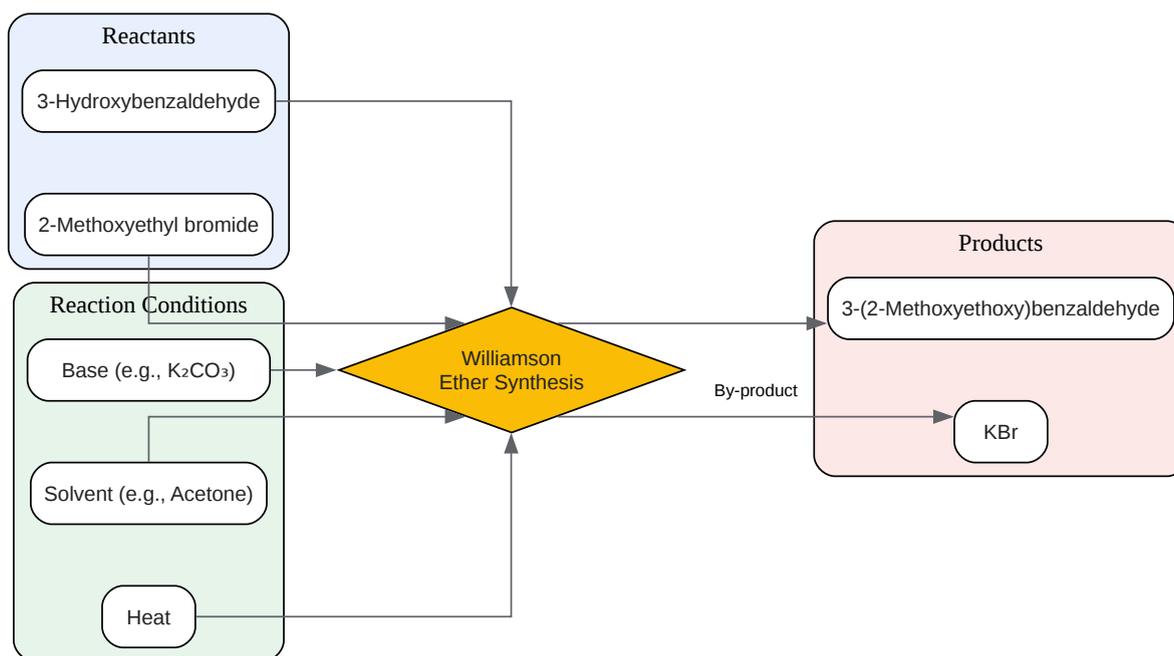
Note: The XlogP and Collision Cross Section values are computationally predicted and await experimental verification.

Synthesis and Purification

A plausible and efficient method for the synthesis of **3-(2-Methoxyethoxy)benzaldehyde** is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed from the readily available starting materials: 3-hydroxybenzaldehyde and 2-methoxyethyl bromide.

Proposed Synthetic Pathway

The synthesis involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde using a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an S_N2 reaction with 2-methoxyethyl bromide to yield the desired ether product.



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Caption: Proposed Williamson ether synthesis of **3-(2-Methoxyethoxy)benzaldehyde**.

Experimental Protocol (General Procedure)

The following is a generalized protocol based on standard Williamson ether synthesis procedures. Optimization of reaction conditions may be necessary to achieve high yields.

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq) and a suitable solvent such as acetone or DMF.
- **Base Addition:** Add a base, for example, anhydrous potassium carbonate (1.5-2.0 eq), to the solution.
- **Halide Addition:** While stirring, add 2-methoxyethyl bromide (1.1-1.2 eq) to the reaction mixture.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- **Extraction:** Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **3-(2-Methoxyethoxy)benzaldehyde**.

Spectroscopic Characterization (Predicted)

While experimental spectra for **3-(2-Methoxyethoxy)benzaldehyde** are not readily available in public databases, the expected spectroscopic features can be predicted based on its molecular structure.

- **¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (around 9.8-10.0 ppm), aromatic protons in the meta-substituted pattern, and the protons of the 2-methoxyethoxy group (methylene protons adjacent to the aromatic ring, methylene protons adjacent to the methoxy group, and the methyl protons of the methoxy group).

- ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the aldehyde (around 190 ppm), signals for the aromatic carbons (with the carbon attached to the ether oxygen showing a downfield shift), and signals for the carbons of the 2-methoxyethoxy side chain.
- IR Spectroscopy: The infrared spectrum is expected to display characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretch of the aldehyde (around 2820 and 2720 cm⁻¹), aromatic C=C stretching vibrations, and the C-O-C stretching of the ether linkage.

Chemical Reactivity and Potential Applications

The chemical reactivity of **3-(2-Methoxyethoxy)benzaldehyde** is primarily dictated by its aldehyde and ether functionalities.

- Aldehyde Group: The aldehyde group is susceptible to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons, aldol) to form carbon-carbon bonds. It can also undergo reductive amination to form substituted amines.
- Ether Linkage: The ether linkage is generally stable under many reaction conditions, making it a suitable functional group for carrying through multi-step syntheses.

Potential Applications:

- Pharmaceutical Synthesis: As a substituted benzaldehyde, this compound can serve as a key building block for the synthesis of biologically active molecules. The 2-methoxyethoxy group can enhance the solubility and bioavailability of drug candidates. Benzaldehyde derivatives are precursors to a wide array of pharmaceuticals.^{[2][3]}
- Materials Science: The aromatic nature and the potential for polymerization or incorporation into larger structures make it a candidate for the development of novel polymers and functional materials.
- Agrochemicals: Substituted benzaldehydes are often used in the synthesis of pesticides and herbicides.^[2]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **3-(2-Methoxyethoxy)benzaldehyde** is not readily available. Therefore, it should be handled with the care accorded to analogous aromatic aldehydes.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
- **First Aid:** In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

3-(2-Methoxyethoxy)benzaldehyde represents a potentially valuable, yet under-characterized, building block for organic synthesis. This guide has provided a summary of its known identifiers, predicted properties, a plausible synthetic route, and an overview of its potential reactivity and applications. It is hoped that this information will serve as a useful starting point for researchers and professionals in the fields of chemistry and drug discovery to further explore the properties and utility of this compound.

References

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